6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Description
Properties
IUPAC Name |
9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-8-3-1-2-7-4-5-13(10(7)8)6-9(11)12(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPFFOUNDGKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its antibacterial and diuretic activities, supported by relevant case studies and research findings.
Chemical Structure
The compound belongs to the pyrroloquinoline class and features a complex bicyclic structure that contributes to its biological properties. The presence of the carboxylic acid functional group is critical for its interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties.
Key Findings:
- Optically Active Substituted Derivatives : A series of optically active substituted derivatives were synthesized and tested against various bacterial strains. Notably, (2S)-9-[(3R,1'S)-3-(1'-amino)ethyl-1-pyrrolidinyl]-8-fluoro-1,2-dihydro-2-methyl-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid demonstrated potent activity against gram-positive bacteria .
- Broad-Spectrum Efficacy : Another derivative, 8-fluoro-1,2-dihydro-2-methyl-9-(4-methyl-1-piperazinyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid showed effective antibacterial activity against both gram-positive and gram-negative bacteria .
Diuretic Activity
The diuretic potential of this compound has also been explored extensively.
Research Insights:
- Comparative Studies : In studies involving white rats administered with N-(arylalkyl)-6-hydroxy derivatives of the compound at a dose of 10 mg/kg, results indicated that some derivatives exhibited diuretic effects comparable to or exceeding those of hydrochlorothiazide .
- Structure Activity Relationship : The introduction of a methyl group at position 2 was found to enhance diuretic activity significantly. The effectiveness varied based on the arylamide substituents attached to the nitrogen atom in the pyrroloquinoline structure .
Data Summary
| Compound | Activity | Target Bacteria | Notes |
|---|---|---|---|
| (2S)-9-(...) | Antibacterial | Gram-positive | Potent activity observed |
| 8-Fluoro... | Antibacterial | Gram-positive and negative | Broad-spectrum efficacy |
| N-(arylalkyl)-... | Diuretic | - | Comparable to hydrochlorothiazide |
Case Studies
Several case studies have highlighted the therapeutic potential of 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline derivatives:
- Case Study on Antibacterial Efficacy : A study published in Chem Pharm Bull reported the synthesis of various substituted compounds and their antibacterial activities. The most effective derivative was noted for its high solubility and balanced in vitro efficacy .
- Diuretic Activity Evaluation : Another study evaluated the diuretic effects in a controlled animal model. The results indicated a significant increase in urine output compared to control groups treated with standard diuretics .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid exhibit notable antimicrobial properties. For instance, certain synthesized compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that some derivatives had minimal inhibitory concentrations (MIC) ranging from 0.15 to 3 µg/mL, highlighting their potential as antibacterial agents .
Diuretic Properties
The compound has been investigated for its diuretic effects. In a study involving various derivatives of the pyrroloquinoline group, it was found that some compounds exhibited diuretic activity comparable to hydrochlorothiazide, a commonly used diuretic. The introduction of specific substituents significantly influenced the diuretic potency of these compounds .
Inhibition of Enzymatic Activity
Another promising application is the inhibition of specific kinases such as DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). Compounds derived from this structure have shown selective inhibition against DYRK1A while sparing closely related kinases, which is crucial for developing targeted therapies for conditions like neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Key Research Findings and Contradictions
Methyl Group Paradox : While 2-methyl substitution enhances diuretic activity , it has minimal impact on antibacterial efficacy, highlighting divergent SAR pathways .
Aromatic Substitution : Contrary to prior assumptions, 4-methoxyphenyl groups in carboxamides reduce diuretic activity, whereas unsubstituted phenyl groups are optimal .
Ring System Interchange: Pyrido[3,2,1-ij]quinoline analogs exhibit weaker diuretic effects than pyrrolo derivatives, emphasizing the importance of the pyrrolo nitrogen .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization of pyrroloquinoline precursors. For example, substituted dihydroquinoline intermediates are synthesized via [3+2] cycloaddition or Friedel-Crafts alkylation, followed by oxidation to introduce the ketone group. Key steps may include the use of tert-butyl protecting groups (e.g., Boc) to stabilize reactive amines and chiral amines to ensure enantiomeric purity . Solvent systems like dichloromethane and catalysts such as palladium on carbon are often employed .
Q. How is the molecular structure of this compound confirmed in synthetic studies?
Structural confirmation relies on 1H/13C NMR , GC-MS , and X-ray crystallography . For instance, NMR spectroscopy resolves cis/trans isomerism in intermediates by analyzing coupling constants and chemical shifts of protons adjacent to the carbonyl group . X-ray diffraction provides unambiguous confirmation of fused bicyclic systems (pyridine-pyrroloquinoline) and stereochemical assignments .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC with UV detection (λ = 254–280 nm) monitors purity, particularly for chiral intermediates.
- Thermogravimetric analysis (TGA) evaluates thermal stability, crucial for storage conditions.
- pH-dependent solubility studies in aqueous buffers (e.g., phosphate-buffered saline) inform formulation strategies for biological assays .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities (e.g., aromatase inhibition vs. antibacterial action)?
Discrepancies in biological activity (e.g., aromatase inhibition vs. quinolone-like antibacterial effects ) may arise from structural analogs or assay conditions. Methodological reconciliation involves:
- Dose-response profiling across multiple cell lines (e.g., MCF-7 for aromatase, E. coli MIC assays).
- Molecular docking to compare binding affinities with aromatase (PDB: 3EQM) vs. bacterial DNA gyrase (PDB: 1KZN) .
Q. What strategies optimize Structure-Activity Relationships (SAR) for enhanced target selectivity?
- Positional isomerism : Substituting fluorine or methoxy groups at C-6 or C-8 alters antibacterial potency while minimizing off-target effects .
- Steric hindrance : Introducing bulky substituents (e.g., cyclopropyl at N-1) improves selectivity for gram-negative pathogens by reducing mammalian topoisomerase II inhibition .
Q. How are enantiomeric intermediates purified during synthesis?
Chiral resolution employs diastereomeric salt crystallization (e.g., using L-tartaric acid) or chiral HPLC (Chiralpak AD-H column). Enantiomeric excess (ee) is quantified via polarimetry or circular dichroism .
Q. What challenges arise in characterizing tautomeric forms of this compound?
The keto-enol tautomerism of the 6-oxo group complicates NMR interpretation. Solutions include:
- Deuterium exchange experiments to identify labile protons.
- Low-temperature NMR (−40°C) to slow tautomeric equilibria .
Q. How do researchers validate target engagement in cellular models?
- Fluorescence quenching assays with DNA gyrase or aromatase enzymes.
- Cellular thermal shift assays (CETSA) to confirm binding in live cells .
Data Interpretation and Comparative Studies
Q. Why do computational predictions sometimes conflict with experimental IC50 values?
Discrepancies may stem from solvation effects or protein flexibility unaccounted for in docking simulations. Hybrid methods like MD-DFT (Molecular Dynamics-Density Functional Theory) improve accuracy by simulating ligand-protein dynamics over nanosecond timescales .
Q. How do the biological activities of this compound compare to fluoroquinolone analogs?
While fluoroquinolones (e.g., ciprofloxacin) target DNA gyrase, this compound’s fused pyrroloquinoline scaffold shows broader-spectrum activity, including anti-inflammatory effects via COX-2 inhibition . Comparative studies use time-kill assays and cytokine profiling (e.g., IL-6/TNF-α suppression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
